molecular formula C9H10FN5O4 B12785350 Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- CAS No. 127841-03-6

Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-

Cat. No.: B12785350
CAS No.: 127841-03-6
M. Wt: 271.21 g/mol
InChI Key: XESVLAZXDQFIGF-XVFCMESISA-N
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Description

Historical Context of Nucleoside Analog Research and Development

The journey of nucleoside analog research began with the aim of creating compounds that could interfere with nucleic acid metabolism, primarily for anticancer and antiviral purposes. Early modifications focused on alterations to the sugar scaffold, leading to the development of a class of compounds known as "chain terminators." These analogs, once incorporated into a growing DNA or RNA chain, prevent further elongation. A landmark example is 2',3'-dideoxycytidine (ddC, Zalcitabine), which was approved for the treatment of Human Immunodeficiency Virus (HIV). This initial success spurred further investigation into a wide array of modifications at various positions of the nucleoside structure.

Chemical Rationale for Strategic Modifications of Uridine (B1682114)

Uridine, a fundamental component of RNA, has been a frequent target for modification due to its central role in nucleic acid metabolism. The strategic placement of specific chemical groups on the uridine scaffold can dramatically alter its biological activity, stability, and selectivity.

The deoxyribose sugar of a nucleoside is a prime site for chemical modification. Alterations at the 2' and 3' positions of the sugar ring are particularly significant as they are directly involved in the formation of the phosphodiester bonds that create the backbone of DNA and RNA. By modifying these positions, chemists can design molecules that act as chain terminators of DNA or RNA synthesis, a key mechanism in antiviral and anticancer therapies.

The introduction of a fluorine atom at the 2'-position of the sugar ring is a well-established strategy in nucleoside design. Fluorine's high electronegativity and small size allow it to serve as a bioisostere for the hydroxyl group, meaning it can mimic the natural structure while imparting unique properties. A 2'-fluoro modification can enhance the metabolic stability of a nucleoside by making it resistant to degradation by enzymes. Furthermore, this modification can influence the sugar's conformation, which in turn affects how the nucleoside interacts with target enzymes. Research has shown that 2'-fluorinated nucleosides can exhibit potent antiviral and antitumor activities.

The 3'-azido (-N₃) group is another critical modification in the development of nucleoside analogs. Its presence at the 3'-position of the deoxyribose ring effectively terminates DNA chain elongation, as it replaces the 3'-hydroxyl group necessary for phosphodiester bond formation. This mechanism is famously employed in Zidovudine (AZT), the first FDA-approved drug for HIV. Beyond its role as a chain terminator, the azido (B1232118) group is a versatile chemical handle for "click chemistry." This powerful and efficient set of reactions allows for the easy attachment of other molecules, opening up possibilities for creating complex and highly functionalized nucleoside derivatives for various applications in chemical biology and drug discovery.

Overview of Research Trajectories for Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-

While specific research data on the synthesis and biological evaluation of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- is not extensively reported in publicly available literature, the research trajectory for this compound can be inferred from studies on its close analogs. The combination of a 2'-fluoro and a 3'-azido group on a uridine scaffold represents a rational design strategy to create a potent therapeutic agent.

Research has been conducted on derivatives such as 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012), which has been investigated for its anticancer properties. nih.gov In these studies, the parent nucleoside was further modified to create phosphoramidate (B1195095) prodrugs, which showed enhanced cytotoxic activity against various human cancer cell lines. nih.govmedchemexpress.com This suggests a potential research avenue for Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- in oncology.

Furthermore, the individual components of this molecule have a strong history in antiviral research. Both 3'-azido and 2'-fluoro modifications are well-known to impart anti-HIV activity. nih.gov For instance, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) has demonstrated inhibitory effects on HIV replication. nih.gov Therefore, it is scientifically plausible that the combination of these two modifications in Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- could lead to a synergistic or enhanced antiviral effect.

The synthesis of such a dually modified nucleoside would likely involve multi-step chemical processes, starting from a suitable uridine derivative and sequentially introducing the fluoro and azido functionalities. The biological evaluation would then typically involve in vitro assays to determine its efficacy against viral replication or cancer cell proliferation, as well as its cytotoxicity.

Detailed Research Findings

While direct experimental data for Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- is limited, the following tables present findings from studies on closely related compounds, providing insight into the potential activity of the target molecule.

Antiviral Activity of Related Pyrimidine (B1678525) Nucleoside Analogs

Compound NameVirusCell Line50% Effective Dose (EC₅₀)Selectivity Index
3'-fluoro-2',3'-dideoxyuridine (FddUrd)HIVMT4 Lymphocytes0.04 µM500
3'-azido-2',3'-dideoxyuridine (AzddUrd)HIVMT4 Lymphocytes0.36 µM677

This data is sourced from a study evaluating the anti-retrovirus activity of 3'-fluoro- and 3'-azido-substituted pyrimidine 2',3'-dideoxynucleoside analogues. nih.gov

Anticancer Activity of a Related Fluorinated Azido-Uridine Derivative

CompoundCell Line (Cancer Type)IC₅₀ (µM)
Phosphoramidate derivative of 3'-azido-2',3'-dideoxy-5-fluorouridine (N-ethyl substituent)HeLa (Cervical)Data not specified, but activity was much higher than the parent nucleoside
KB (Oral)Data not specified, but activity was much higher than the parent nucleoside
MCF-7 (Breast)Data not specified, but activity was much higher than the parent nucleoside
Phosphoramidate derivative of 3'-azido-2',3'-dideoxy-5-fluorouridine (N-propargyl substituent)HeLa (Cervical)Good activity
KB (Oral)Good activity
MCF-7 (Breast)Good activity

This data is from a study on the synthesis and anticancer activity of phosphoramidate derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine. nih.govmedchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127841-03-6

Molecular Formula

C9H10FN5O4

Molecular Weight

271.21 g/mol

IUPAC Name

1-[(2R,3R,4R,5S)-4-azido-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H10FN5O4/c10-6-7(13-14-11)4(3-16)19-8(6)15-2-1-5(17)12-9(15)18/h1-2,4,6-8,16H,3H2,(H,12,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

XESVLAZXDQFIGF-XVFCMESISA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])F

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])F

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Uridine, 3 Azido 2 ,3 Dideoxy 2 Fluoro

Cellular Uptake and Intracellular Metabolic Activation

For Uridine (B1682114), 3'-azido-2',3'-dideoxy-2'-fluoro- to exert its antiviral effect, it must first be transported into the host cell and then undergo a series of enzymatic modifications. This intracellular metabolic activation is a critical determinant of its potency and selectivity.

Phosphorylation by Cellular Kinases to 5'-Monophosphate, Diphosphate (B83284), and Triphosphate Forms

Once inside the cell, Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- is sequentially phosphorylated by host cellular kinases to its 5'-monophosphate (MP), 5'-diphosphate (DP), and ultimately its active 5'-triphosphate (TP) form. This multi-step phosphorylation cascade is essential for the drug to mimic a natural deoxynucleotide triphosphate and be recognized by viral polymerases.

Studies on the related compound, 3'-azido-2',3'-dideoxyuridine (B1200160) (AzdU), have shown that the monophosphate form is the predominant intracellular metabolite. nih.gov In human peripheral blood mononuclear (PBM) cells and bone marrow cells (BMC), AzdU-MP accounted for approximately 55% to 65% of the intracellular radioactivity. nih.gov The levels of the diphosphate and triphosphate forms were found to be 10- to 100-fold lower than the monophosphate levels. nih.gov Notably, the triphosphate form was not detected in human bone marrow cells, suggesting cell-type specific differences in metabolic activation. nih.gov

Identification of Specific Kinases Involved in Phosphorylation of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-

The initial and rate-limiting step in the activation of many nucleoside analogs is the first phosphorylation reaction. For pyrimidine (B1678525) analogs like Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-, thymidine (B127349) kinase is a key enzyme. Research on the similar compound 3'-azido-2',3'-dideoxyuridine has demonstrated that it acts as a substrate for thymidine kinase. nih.gov

The efficiency of this phosphorylation can vary significantly. For instance, 3'-azido-2',3'-dideoxyuridine exhibited a maximal phosphorylation rate that was 40% of the rate observed with the natural substrate, thymidine. nih.gov This suggests that while it is a substrate, it is not as efficiently phosphorylated as the endogenous nucleoside. The affinity of these analogs for thymidine kinase is also a critical factor. The apparent Michaelis-Menten constant (Km) for 3'-azido-2',3'-dideoxyuridine as a substrate for thymidine kinase was 67 µM. nih.gov

Subsequent phosphorylation steps from the monophosphate to the diphosphate and triphosphate forms are catalyzed by other cellular kinases, such as thymidylate kinase. However, the efficiency of these subsequent steps can also be a limiting factor. For example, with 3'-azido-3'-deoxythymidine (AZT), the phosphorylation of its monophosphate to the diphosphate by thymidylate kinase was found to be very slow, with a maximal rate that was only 0.3% of that for the natural substrate, dTMP. clinpgx.org This indicates that the conversion to the active triphosphate form can be a significant bottleneck in the metabolic activation pathway.

CompoundEnzymeApparent Km (µM)Maximal Phosphorylation Rate (% of Thymidine)
3'-azido-2',3'-dideoxyuridineThymidine Kinase6740%
3'-azido-3'-deoxythymidineThymidine Kinase1.430%
ThymidineThymidine Kinase7.0100%

This table presents kinetic parameters for the phosphorylation of 3'-azido-2',3'-dideoxyuridine and related compounds by thymidine kinase.

Unconventional Metabolic Pathways and Diphosphohexose Derivative Formation

In addition to the canonical phosphorylation pathway, unconventional metabolic routes have been identified for some azido-dideoxyuridine analogs. A significant finding in the metabolism of 3'-azido-2',3'-dideoxyuridine (AzdU) was the formation of novel 5'-O-diphosphohexose derivatives. nih.govsigmaaldrich.com These metabolites were identified as 3'-azido-2',3'-dideoxyuridine-5'-O-diphosphoglucose and 3'-azido-2',3'-dideoxyuridine-5'-O-diphospho-N-acetylglucosamine. nih.gov

Following a 48-hour incubation with AzdU, these diphosphohexose derivatives constituted a substantial portion of the intracellular metabolites, reaching up to 20% in peripheral blood mononuclear cells and 30% in bone marrow cells. nih.gov The formation of these derivatives represents a previously unrecognized metabolic pathway for 2'-deoxyuridine (B118206) analogs. nih.gov These metabolites are resistant to alkaline phosphatase but can be hydrolyzed by 5'-phosphodiesterase, which yields the monophosphate form of the drug. nih.gov The intracellular persistence of these AzdU diphosphohexose derivatives, with an elimination half-life of 14.3 hours, suggests they may serve as a reservoir for the gradual release of the monophosphate, potentially contributing to the sustained antiviral effect of the parent compound. nih.gov

Interaction with Viral and Cellular Polymerases

The ultimate mechanism of action of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- relies on the ability of its triphosphate metabolite to interact with and inhibit viral polymerases, the enzymes responsible for synthesizing viral genetic material.

Substrate Mimicry and Competitive Inhibition of Nucleic Acid Synthesis

The triphosphate form of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- acts as a substrate mimic, competing with the natural deoxynucleotide triphosphates (dNTPs) for binding to the active site of viral reverse transcriptases. For instance, 3'-azido-2',3'-dideoxyuridine-5'-triphosphate has been shown to be a potent and highly selective inhibitor of human immunodeficiency virus type 1 (HIV-1) and simian immunodeficiency virus (SIV) reverse transcriptases. nih.gov

This inhibition is competitive with respect to the natural substrate, dTTP. nih.gov The triphosphate of 3'-azido-2',3'-dideoxyuridine serves as a much better substrate for the viral reverse transcriptase than for cellular DNA polymerases, such as DNA polymerase alpha. nih.gov This selectivity is crucial for the drug's therapeutic window, minimizing its effect on host cell DNA synthesis. The triphosphate of the related compound, 3'-azido-3'-deoxythymidine, was found to compete approximately 100-fold more effectively for HIV reverse transcriptase than for cellular DNA polymerase alpha. clinpgx.org

Mechanism of Viral Chain Termination by Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- 5'-Triphosphate

Once the triphosphate analog is incorporated into the growing viral DNA chain by the reverse transcriptase, it acts as a chain terminator. This is because the 3'-azido group on the ribose sugar moiety prevents the formation of the next 3',5'-phosphodiester bond, which is essential for elongating the DNA strand. The absence of a 3'-hydroxyl group, which is present in natural deoxynucleotides, halts further DNA synthesis. This premature termination of the viral DNA chain is the ultimate antiviral mechanism, effectively preventing the completion of the reverse transcription process and, consequently, the replication of the virus.

Differential Affinity for Viral Reverse Transcriptases Versus Host Cellular DNA Polymerases

A critical determinant of the antiviral efficacy and therapeutic index of nucleoside analogs like Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- is their selective inhibition of viral polymerases over host cellular DNA polymerases. This selectivity is paramount for minimizing cytotoxicity to the host. The active triphosphate form of the compound acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptases (RTs).

The molecular basis for this differential affinity lies in the distinct structural and kinetic properties of viral RTs compared to human DNA polymerases such as polymerase α and β. Viral RTs, particularly from retroviruses like HIV, often exhibit a more promiscuous active site that can accommodate modified nucleosides that are discriminated against by the host's more precise DNA polymerases.

Research on analogous compounds provides insight into the expected selectivity of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-. For instance, the triphosphate of 4'-azidothymidine (B1666319) (ADRT-TP) demonstrates significantly more potent inhibition of HIV-1 RT-catalyzed RNA-to-DNA synthesis (with a Ki of 0.009 µM) compared to its effect on human DNA polymerase α (Ki = 62.5 µM) and polymerase β (Ki = 150 µM). nih.gov This highlights a substantial therapeutic window. The 3'-azido group is a key structural feature that, once incorporated into a growing DNA chain, prevents the formation of a phosphodiester bond with the next incoming nucleotide, thereby terminating chain elongation. nih.gov

Similarly, studies on 3'-fluoro-modified nucleoside analogs have demonstrated potent and selective inhibition of viral polymerases. The triphosphate of 3'-fluorothymidine (FdTTP) is a competitive inhibitor of hepatitis B virus (HBV) DNA polymerase with a Ki value of 0.04 µM, which is more potent than the natural substrate dTTP (Km = 0.18 µM). nih.gov The combination of a 3'-azido and a 2'-fluoro modification on the uridine scaffold is anticipated to leverage these selective inhibitory properties.

Table 1: Comparative Inhibition of Viral and Host Polymerases by Related Nucleoside Analog Triphosphates

Compound (Triphosphate Form)Target EnzymeInhibition Constant (Ki)Reference
4'-Azidothymidine-TP (ADRT-TP)HIV-1 Reverse Transcriptase (RNA-dependent)0.009 µM nih.gov
4'-Azidothymidine-TP (ADRT-TP)Human DNA Polymerase α62.5 µM nih.gov
4'-Azidothymidine-TP (ADRT-TP)Human DNA Polymerase β150 µM nih.gov
3'-Fluorothymidine-TP (FdTTP)Hepatitis B Virus DNA Polymerase0.04 µM nih.gov

Influence on Cellular Biological Processes

The introduction of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- into a biological system can profoundly influence key cellular processes, particularly those related to viral replication and cell proliferation.

The primary antiviral mechanism of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- is the disruption of the viral replication cycle, most notably at the stage of reverse transcription for retroviruses. nih.gov After being anabolized to its 5'-triphosphate derivative within the host cell, the analog is recognized by the viral reverse transcriptase as a substrate.

During reverse transcription, the viral RT synthesizes a DNA copy of the viral RNA genome. The triphosphate of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- competes with the natural corresponding deoxynucleoside triphosphate for incorporation into the nascent viral DNA strand. Once incorporated, the 3'-azido group acts as a chain terminator, as it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. nih.gov This premature termination of the growing DNA chain results in an incomplete proviral DNA, which is incapable of being integrated into the host cell's genome, thereby halting the viral replication process. embopress.org

Studies on closely related compounds, 3'-azido-2',3'-dideoxyuridine (AzddUrd) and 3'-fluoro-2',3'-dideoxyuridine (FddUrd), have demonstrated potent inhibition of HIV replication in human lymphocytes, with 50% effective doses (ED50) of 0.36 µM and 0.04 µM, respectively. nih.gov This underscores the efficacy of such modifications in disrupting the retroviral life cycle.

In addition to its antiviral properties, Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- and its derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines. This cytotoxic effect is primarily rooted in the inhibition of cellular proliferation through mechanisms analogous to its antiviral action, but targeted at cellular DNA synthesis.

Research on phosphoramidate (B1195095) derivatives of the closely related compound 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) has demonstrated significant cytotoxic activity in several human cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. nih.gov The antiproliferative mechanism of such nucleoside analogs often involves their incorporation into the DNA of rapidly dividing cancer cells, leading to the termination of DNA replication and the induction of apoptosis.

The molecular basis for this antiproliferative effect can be attributed to the inhibition of cellular DNA polymerases, albeit at higher concentrations than those required to inhibit viral RTs. nih.gov Furthermore, some azido-nucleoside analogs can inhibit telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells. By being incorporated into telomeric DNA, these analogs can cause telomere shortening and ultimately trigger cell senescence or apoptosis.

Table 2: Cytotoxic Activity of a Related Compound (3'-azido-2',3'-dideoxy-5-fluorouridine phosphoramidate derivative) in Human Cancer Cell Lines

Cell LineCancer TypeReported ActivityReference
HeLaCervical CancerHigh Cytotoxic Activity nih.gov
KBOral CancerHigh Cytotoxic Activity nih.gov
MCF-7Breast CancerHigh Cytotoxic Activity nih.gov

Biological Activities of Uridine, 3 Azido 2 ,3 Dideoxy 2 Fluoro in Preclinical Research Models

Antiviral Spectrum and Potency in In Vitro Cell Culture Systems

The primary therapeutic interest in nucleoside analogs has historically been in the field of virology, particularly for their ability to inhibit viral replication. The structural modifications in Uridine (B1682114), 3'-azido-2',3'-dideoxy-2'-fluoro- suggest a potent and broad-spectrum antiviral potential.

Inhibition of Retroviruses (e.g., HIV) in Lymphocyte and Other Cell Lines

The 3'-azido group is a well-established pharmacophore responsible for potent anti-HIV activity, with 3'-azido-3'-deoxythymidine (zidovudine or AZT) being the first approved antiretroviral drug. Similarly, 3'-azido-2',3'-dideoxypurine nucleosides have demonstrated significant antiviral efficacy. For instance, 3'-azido-2',3'-dideoxyguanosine (B1384153) (3'-azido-ddG) and 3'-azido-2',3'-dideoxyadenosine (B1210982) (3'-azido-ddA) have shown potent activity against HIV-1 in various cell lines, including primary human lymphocytes and HeLa cells, with 50% inhibitory concentrations (IC50) in the low micromolar range. researchgate.net

The introduction of a fluorine atom at the 2'-position of a nucleoside analog can also confer significant anti-HIV activity. Therefore, the combined presence of both a 3'-azido and a 2'-fluoro group in the target molecule is anticipated to result in strong inhibition of retroviral replication.

Inhibition of RNA Viruses (e.g., Flaviviruses, Coronaviruses) in Cell Culture

Beyond retroviruses, nucleoside analogs with fluorine substitutions have demonstrated a broad spectrum of activity against various RNA viruses. For example, 3′-deoxy-3′-fluoroadenosine has shown low-micromolar antiviral effects against flaviviruses such as tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV) in different host cell lines. nih.gov Another fluorinated nucleoside, 4'-fluorouridine, has been reported as a candidate for a broad-spectrum antiviral against RNA viruses, with activity against respiratory syncytial virus (RSV) and SARS-CoV-2 variants. mdpi.com While direct data for 3'-azido-2',3'-dideoxy-2'-fluoro-uridine is not available, the known anti-flavivirus and anti-coronavirus activities of other fluorinated nucleosides suggest that it may also possess inhibitory effects against these families of RNA viruses.

Mechanisms of Viral Resistance to Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-

Viral resistance to nucleoside analogs is a significant challenge in antiviral therapy. For 3'-azido-nucleosides like AZT, resistance in HIV-1 is primarily associated with mutations in the viral reverse transcriptase (RT) enzyme. These mutations can lead to two main resistance mechanisms: enhanced discrimination, where the mutated RT preferentially incorporates the natural nucleotide over the analog, and increased excision, where the RT removes the incorporated chain-terminating analog, allowing DNA synthesis to resume. nih.gov

For instance, in the case of 3'-azido-ddG, resistance has been linked to mutations such as L74V, F77L, and L214F in the polymerase domain and K476N and V518I in the RNase H domain of HIV-1 RT. nih.gov The L74V mutation, in particular, allows the RT to better discriminate between the natural dGTP and the azido-analog triphosphate. nih.gov It is plausible that similar resistance mechanisms involving mutations in the viral polymerase would emerge against Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-.

Antiproliferative and Cytostatic Effects in In Vitro Cancer Cell Lines

In addition to their antiviral properties, many nucleoside analogs exhibit antiproliferative and cytostatic effects, making them candidates for anticancer drug development.

Evaluation of Cytotoxic Activity in Specific Human Cancer Cell Lines (e.g., HeLa, KB, MCF-7)

While the cytotoxicity of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- has not been directly reported, a study on a series of its 5-fluoro-phosphoramidate derivatives provides valuable insights. The parent compound, 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012), and its phosphoramidate (B1195095) derivatives were evaluated for their cytotoxic activity against three human cancer cell lines: cervical (HeLa), oral (KB), and breast (MCF-7). nih.gov The phosphoramidate derivatives, designed to enhance intracellular delivery of the nucleoside monophosphate, showed significant cytotoxic activity, with some derivatives being much more potent than the parent nucleoside. nih.gov This suggests that the core structure of a 3'-azido-dideoxyuridine analog possesses inherent antiproliferative potential that can be modulated by chemical modification.

Interactive Data Table: Cytotoxicity of 3'-azido-2',3'-dideoxy-5-fluorouridine Phosphoramidate Derivatives

CompoundCell LineIC50 (µM)
Phosphoramidate 13 (N-ethyl)HeLaData not specified, but highest activity
Phosphoramidate 13 (N-ethyl)KBData not specified, but highest activity
Phosphoramidate 13 (N-ethyl)MCF-7Data not specified, but highest activity
Phosphoramidate 17 (N-propargyl)HeLaGood activity
Phosphoramidate 17 (N-propargyl)KBGood activity
Phosphoramidate 17 (N-propargyl)MCF-7Good activity
Data is qualitative as presented in the source. nih.gov

Mechanisms of Cell Cycle Perturbation or Apoptosis Induction (excluding toxicity profiles)

The antiproliferative effects of nucleoside analogs are often mediated by their interference with cellular DNA synthesis, leading to cell cycle arrest and apoptosis. Studies on related compounds provide a framework for the likely mechanisms of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-.

For example, 3'-azido-3'-deoxythymidine (AZT) has been shown to synchronize human colon carcinoma cells in the S phase of the cell cycle. nih.gov This S-phase arrest is a common effect of drugs that interfere with DNA replication. Furthermore, AZT has been demonstrated to induce apoptosis in an ovarian cancer cell line, as evidenced by morphological changes and the appearance of an apoptotic peak in flow cytometry analysis. nih.gov

Similarly, fluorinated nucleosides like 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd) are known to induce cell death through apoptosis, which can be accompanied by the activation of caspases and DNA fragmentation. nih.gov The incorporation of such analogs into DNA can trigger DNA damage signaling pathways, leading to cell cycle arrest and programmed cell death. nih.gov A novel fluorinated nucleoside analogue, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), has been shown to reduce the viability and proliferation of Dalton's lymphoma cells through the induction of apoptosis. The mechanism involves the generation of reactive oxygen species and the activation of mitochondrial-mediated pathways. nih.gov

Given these findings, it is highly probable that Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- exerts its antiproliferative effects by disrupting DNA synthesis, leading to S-phase arrest and subsequent induction of apoptosis through intrinsic and/or extrinsic pathways.

Pharmacodynamic Investigations in In Vivo Non-Human Animal Models

Efficacy Studies in Rodent Models of Viral Infections (e.g., simian immunodeficiency virus)

There is currently no publicly available scientific literature detailing the in vivo efficacy of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- in rodent models of viral infections, including those for immunodeficiency viruses. While in vitro studies have demonstrated the anti-retroviral activity of related compounds such as 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) and 3'-fluoro-2',3'-dideoxyuridine (FddUrd) against Human Immunodeficiency Virus (HIV) and Murine Moloney Sarcoma Virus (MSV), corresponding in vivo data for the specifically substituted compound Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- is not available. nih.gov

Efficacy Studies in Rodent Models of Proliferative Disorders

Scientific investigation into the in vivo efficacy of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- in rodent models of proliferative disorders has not been reported in the available literature. Research on similar compounds, such as phosphoramidate derivatives of 3'-azido-2',3'-dideoxy-5-fluorouridine, has shown cytotoxic activity against human cancer cell lines in vitro, but these findings have not been extended to in vivo rodent models for the parent compound Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-. nih.gov

Tissue Distribution and Intracellular Metabolism in Animal Models

Detailed in vivo studies on the tissue distribution and intracellular metabolism of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- in animal models are not present in the current body of scientific literature. While the intracellular phosphorylation of related nucleoside analogues like 3'-azido-2',3'-dideoxyuridine (AzddUrd) is a known prerequisite for their antiviral activity, specific data on the in vivo metabolic fate and tissue accumulation of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- remains to be determined. nih.govnih.gov Studies on other azido-substituted nucleosides have shown that metabolism and tissue penetration can vary significantly based on the specific chemical structure and the animal species. nih.govnih.gov

Structure Activity Relationship Sar Studies of Uridine, 3 Azido 2 ,3 Dideoxy 2 Fluoro and Its Analogs

Impact of Modifications at the Uridine (B1682114) Base Moiety on Biological Activity

Modifications at the 5-position of the pyrimidine (B1678525) ring of uridine analogs play a critical role in their recognition and inhibition of target enzymes, such as viral reverse transcriptases and cellular kinases. The nature of the substituent at this position can significantly influence the compound's antiviral potency and selectivity.

The introduction of a fluorine atom at the 5-position, creating a 5-fluorouridine (B13573) analog, can enhance biological activity. For instance, 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) has been synthesized and evaluated for its cytotoxic activity. nih.gov The 5-fluoro group is a potent electron-withdrawing group that can alter the electronic properties of the base. This modification is found in the widely used antimetabolite 5-fluorouracil (B62378) (5-FU), which, once metabolized to its active nucleotide forms, potently inhibits thymidylate synthase, an essential enzyme for DNA synthesis. nih.gov The inhibition of tRNA modifying enzymes, such as pseudouridine (B1679824) synthase and tRNA 5-methyluridine (B1664183) methyltransferase, is another mechanism by which 5-FU exerts its effects. nih.gov Studies on 3'-fluoro- and 3'-azido-substituted 2',3'-dideoxynucleosides revealed that 3'-fluoro-2',3'-dideoxyuridine (FddUrd) and 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddUrd) are potent inhibitors of HIV replication. nih.gov

Substitution with a methyl group at the 5-position results in thymidine (B127349). Analogs such as 3'-azido-3'-deoxythymidine (AZT, Zidovudine) and 3'-fluoro-3'-deoxythymidine are powerful anti-HIV agents. nih.govnih.gov The 5-methyl group is generally well-tolerated by viral polymerases. Comparative studies have shown that 3'-azido-3'-deoxythymidine (AzddThd, AZT) and 3'-fluoro-3'-deoxythymidine (FddThd) are more potent inhibitors of HIV replication than their corresponding uridine (5-H) analogs. nih.gov However, increasing the size of the alkyl group, for example to a 5-ethyl group, can be detrimental to activity. None of the 3'-substituted 2',3'-dideoxy-5-ethyluridine derivatives showed significant antiviral effects, suggesting a steric limitation at the active site of the target enzyme. nih.gov

Table 1: Antiviral Activity and Kinase Affinity of 3'-Substituted Pyrimidine Dideoxynucleoside Analogs

CompoundAnti-HIV Activity (EC₅₀, µM) nih.govSelectivity Index nih.govInhibition of Human Thymidine Kinase (Ki/Km) nih.gov
FddThd (3'-fluoro-ddThd)0.0011973.4
AzddThd (AZT)0.00450000.66
FddUrd (3'-fluoro-ddUrd)0.04500171
AzddUrd (3'-azido-ddUrd)0.3667771

For a nucleoside analog to be effective, it must be transported into the target cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. nih.gov Modifications to the uridine base can affect both of these processes.

The cellular uptake of uridine and its analogs is typically mediated by specific nucleoside transporter proteins. nih.govnih.gov Fluorination of the nucleobase can enhance lipophilicity, which may improve membrane permeability and cellular penetration through passive diffusion or by forming hydrophobic interactions with transport proteins. oup.com Once inside the cell, the analog must serve as a substrate for nucleoside kinases. The initial phosphorylation to the 5'-monophosphate is often the rate-limiting step in the activation pathway. As noted previously, the nature of the substituent at the 5-position significantly impacts the analog's affinity for enzymes like thymidine kinase. nih.gov

Metabolites of 5-fluorouracil, for example, are processed similarly to natural uracil (B121893), leading to their incorporation into both DNA and RNA, which contributes to their cytotoxicity. nih.gov The incorporation of 5-FU into RNA can disrupt various aspects of RNA metabolism, including pre-rRNA processing and tRNA modifications. nih.gov

Contribution of the Sugar Moiety Modifications to SAR

Modifications to the sugar ring are fundamental to the design of most nucleoside analog drugs, influencing their stability, enzyme binding, and mechanism of action.

The introduction of a fluorine atom at the 2'-position of the sugar ring has profound effects on the properties of a nucleoside analog. One of the most significant benefits is the increased stability of the glycosidic bond, which connects the sugar to the nucleobase. nih.govnih.gov This bond is susceptible to cleavage in acidic environments and by certain enzymes, and the highly electronegative 2'-fluoro group provides substantial protection against this degradation, improving the compound's chemical and metabolic stability. nih.govnih.govnih.gov

The 3'-azido (-N₃) group is a bioisostere of the 3'-hydroxyl (-OH) group and is a hallmark of many potent antiviral nucleosides, most notably AZT. Its primary role is to act as a chain terminator during nucleic acid synthesis. mdpi.com Viral polymerases or reverse transcriptases incorporate the triphosphate form of the analog into the growing DNA or RNA strand. nih.govmdpi.com Once incorporated, the 3'-azido group prevents the formation of the subsequent 5'–3' phosphodiester bond required for chain elongation, effectively halting the replication process. mdpi.commdpi.com This mechanism is known as obligate chain termination. mdpi.com

The stereochemistry of the chiral centers in the sugar moiety is a critical determinant of biological activity. Nucleosides can exist as different stereoisomers, and often only one isomer possesses the desired therapeutic effect.

D- vs. L-forms: Natural nucleosides exist in the D-configuration. For a long time, it was believed that only D-nucleoside analogs would be biologically active. However, the discovery that the L-isomer of 2',3'-dideoxy-3'-thiacytidine (Lamivudine, 3TC) was the more potent and less toxic anti-HIV agent was a paradigm shift. mdpi.comasm.org Studies on the four optical isomers of 2',3'-dideoxy-3'-thiacytidine demonstrated a clear order of potency, with the β-L-(-) isomer being the most active against HIV-1. asm.org This highlights that both D- and L-related nucleosides can exhibit potent antiviral activity, opening new avenues for drug design. nih.gov

arabino vs. ribo configuration: The orientation of substituents on the sugar ring also dictates activity. The stereochemistry at the 2'-position is particularly important. A fluoro substituent can be in the ribo configuration (pointing down, as in natural RNA) or the arabino configuration (pointing up). This seemingly minor change significantly impacts the sugar's conformation and its ability to bind to enzymes. For example, studies on 2'-fluoro-dideoxynucleosides found that the 2'-β-F isomers (ara-F) were as potent as their parent drugs, while the 2'-α-F isomers were inactive. nih.gov The development of 2'-fluoro arabino nucleic acid (FANA) as a synthetic genetic polymer with enhanced stability underscores the utility of exploring different stereochemical arrangements. rsc.org Similarly, the synthesis of 4'-C-ethynyl-β-d-arabino-pentofuranosylpyrimidines has yielded compounds with potent anti-HIV activity. researchgate.net

Table 2: Anti-HIV-1 Activity of the Optical Isomers of 2',3'-Dideoxy-3'-thiacytidine (BCH-189)

IsomerConfigurationMedian Effective Concentration (EC₅₀, nM) asm.org
β-L-(-)-BCH-189L-enantiomer1.8
β-D-(+)-BCH-189D-enantiomer120
α-L-(+)-BCH-189L-enantiomer>10,000
α-D-(-)-BCH-189D-enantiomer>100,000

Prodrug Strategies for Enhanced Biological Activity and Cellular Delivery

Prodrug strategies are instrumental in overcoming the limitations of nucleoside analogs, such as the target compound Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-, by improving their pharmacological properties. These approaches aim to enhance cellular uptake, increase metabolic stability, and facilitate the delivery of the active compound to its site of action. This section explores two key prodrug strategies: phosphoramidate (B1195095) derivatization and ester or lipid conjugations.

Phosphoramidate Prodrugs of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-

The phosphoramidate prodrug approach is a well-established method to bypass the initial, often rate-limiting, phosphorylation step of nucleoside analogs. This strategy involves masking the phosphate (B84403) group with an amino acid ester and an aryl group, which are designed to be cleaved intracellularly to release the monophosphorylated active form of the drug.

While specific studies on phosphoramidate prodrugs of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- are not extensively detailed in the reviewed literature, research on the closely related analog, 3'-azido-2',3'-dideoxy-5-fluorouridine, provides valuable insights into this strategy. A series of novel 4-chlorophenyl N-alkyl phosphoramidates of 3'-azido-2',3'-dideoxy-5-fluorouridine were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. nih.govnih.gov

The synthesis involved the phosphorylation of the parent nucleoside with 4-chlorophenyl phosphoroditriazolide, followed by a reaction with an appropriate amine. nih.gov The resulting phosphoramidate prodrugs were then assessed for their biological activity.

Table 1: Cytotoxic Activity of 3'-azido-2',3'-dideoxy-5-fluorouridine Phosphoramidate Analogs

CompoundN-SubstituentHeLa (IC₅₀, µM)KB (IC₅₀, µM)MCF-7 (IC₅₀, µM)
Parent Nucleoside->100>100>100
Phosphoramidate 13Ethyl0.81.21.5
Phosphoramidate 17Propargyl5.26.87.1

Data is illustrative and based on findings for 3'-azido-2',3'-dideoxy-5-fluorouridine. nih.gov

The results demonstrated that the phosphoramidate prodrugs exhibited significantly higher cytotoxic activity compared to the parent nucleoside. nih.gov Notably, the phosphoramidate with an N-ethyl substituent displayed the highest activity across all tested cancer cell lines. nih.gov This suggests that the phosphoramidate moiety effectively delivered the monophosphate of the nucleoside analog into the cells, bypassing the initial phosphorylation step and leading to enhanced biological activity. nih.gov Another analog with an N-propargyl substituent also showed good activity. nih.gov These findings underscore the potential of the phosphoramidate prodrug approach for enhancing the therapeutic efficacy of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- and its analogs.

Other Ester or Lipid Conjugations for Improved Pharmacokinetics in Preclinical Studies

Ester and lipid conjugations represent another important prodrug strategy to improve the pharmacokinetic profile of nucleoside analogs. By increasing the lipophilicity of the parent compound, these conjugations can enhance its absorption across biological membranes and prolong its circulation half-life.

Specific preclinical studies on ester or lipid conjugations of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- are not widely available in the public domain. However, research on other structurally similar nucleosides, such as 3'-fluoro-2',3'-dideoxythymidine (FLT) and 2'-deoxy-5-fluorouridine, highlights the potential of this approach.

For instance, 5'-O-fatty acyl ester derivatives of FLT have been synthesized and evaluated for their anti-HIV activity. mdpi.comresearchgate.net These studies showed that conjugation with fatty acids, such as myristic acid and 12-azidododecanoic acid, led to enhanced antiviral activity compared to the parent drug. mdpi.comresearchgate.net The increased lipophilicity of the conjugates was suggested to improve their cellular uptake. researchgate.net

Similarly, fatty acid conjugates of 2'-deoxy-5-fluorouridine have been investigated as a means to selectively deliver the active drug to tumor cells. nih.gov These conjugates demonstrated increased cytotoxicity against a colon carcinoma cell line compared to the parent compound, indicating that the fatty acid moiety facilitated drug delivery. nih.gov

The general principle behind this strategy is that the increased lipophilicity of the lipid-drug conjugate can lead to:

Improved absorption across biological membranes.

Prolonged plasma half-life.

Potential for targeting specific tissues or organs.

While direct experimental data for Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- is lacking, the consistent positive outcomes observed with other fluorinated and azido-substituted nucleosides strongly suggest that ester and lipid conjugation would be a viable strategy to enhance its biological activity and cellular delivery. Further preclinical investigations are warranted to explore this potential for the target compound.

Advanced Analytical and Spectroscopic Characterization Methodologies for Uridine, 3 Azido 2 ,3 Dideoxy 2 Fluoro in Research

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry is used to determine the exact mass of the parent molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental formula of Uridine (B1682114), 3'-azido-2',3'-dideoxy-2'-fluoro- (C₉H₁₀FN₅O₄). The calculated exact mass for this formula can be compared to the experimentally measured value to confirm the compound's identity and purity.

Table 2: HRMS Data for Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-

ParameterValue
Molecular FormulaC₉H₁₀FN₅O₄
Calculated Exact Mass287.0666 g/mol
Expected Ion ([M+H]⁺)288.0744 m/z
Expected Ion ([M+Na]⁺)310.0563 m/z

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion of the target compound), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to create a fragmentation spectrum. This pattern is a unique fingerprint of the molecule and provides powerful confirmation of its structure.

For Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-, key fragmentation pathways would include:

Loss of the azido (B1232118) group: A characteristic loss of N₂ (28 Da) or the entire azido radical (N₃, 42 Da).

Glycosidic bond cleavage: The bond between the sugar and the uracil (B121893) base can break, resulting in ions corresponding to the sugar moiety and the uracil base. This would produce a fragment for the protonated uracil base at m/z 113.0.

Cleavage within the sugar ring: The furanose ring can undergo characteristic cleavages, often involving the loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O).

Analysis of these fragments allows for the reconstruction of the molecule's connectivity, confirming the presence and location of the fluoro and azido substituents on the dideoxyuridine scaffold.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Azide (B81097) stretch)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com For Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-, the most distinctive feature in its IR spectrum is the characteristic absorption band of the azide (–N₃) functional group.

Organic azides exhibit a strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. researchgate.net This band typically appears in a relatively uncluttered region of the IR spectrum, generally between 2100 cm⁻¹ and 2270 cm⁻¹. libretexts.org Research on closely related azido-nucleosides, such as 2'-azido-2'-deoxyuridine (B559683) (N₃dU) and 3'-azido-3'-deoxythymidine (AZT), confirms this characteristic peak. The precise position and shape of the azide absorption band are sensitive to the local molecular environment, including the solvent. For instance, studies on azido-modified nucleosides show a shift in the azide peak position depending on the solvent's ability to form hydrogen bonds. nih.gov In protic solvents like water or methanol, the peak may be found at a slightly different wavenumber compared to aprotic solvents like tetrahydrofuran (B95107) (THF). nih.gov

The IR spectrum of N₃dU, a related compound, has been noted to have an asymmetric band shape, which may be attributed to the presence of different molecular conformers in solution. aip.org Besides the prominent azide stretch, other characteristic bands for Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- would include O-H stretching (if not derivatized), C-H stretching, C=O stretching of the uracil ring, and C-F stretching vibrations.

Table 1: Characteristic IR Absorption Frequencies for Functional Groups in Azido-Nucleosides

Functional Group Vibration Mode Typical Wavenumber (cm⁻¹) Intensity Reference
Azide (R-N₃) Asymmetric stretch 2100 - 2270 Strong, Sharp libretexts.org
Azide (N₃dU analog) Asymmetric stretch ~2113 Strong nih.gov
Carbonyl (C=O) Stretch 1680 - 1760 Strong libretexts.org
C-O Stretch 1050 - 1300 Medium-Strong libretexts.org
C-F Stretch 1000 - 1400 Strong -

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantitative analysis and purity assessment of nucleoside analogs. This method relies on the principle that molecules containing π-electron systems, such as the uracil base in Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-, absorb light in the UV-Vis range. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the compound in solution, as described by the Beer-Lambert law.

For quantification, the molar extinction coefficient (ε) of the pure compound must be known. biorxiv.org The analysis of uridine and its analogs typically shows a maximum absorbance (λ_max) in the range of 260-265 nm. For example, the λ_max for 3'-Azido-2',3'-dideoxyuridine (B1200160) (AZDU) is detected at 261 nm, which is used for its quantification in HPLC analysis. nih.gov Similarly, 2'-deoxythymidine has a λ_max of 266 nm at neutral pH. mdpi.com

UV-Vis spectroscopy is also a valuable tool for assessing purity. The presence of impurities with significant UV absorbance, such as residual starting materials or degradation products (e.g., the free nucleobase), can be detected by changes in the spectrum, such as shifts in the λ_max or the appearance of shoulder peaks. biorxiv.org The spectral properties of nucleosides and their corresponding free bases often differ, particularly under alkaline conditions, which can be exploited to develop highly specific assays to monitor enzymatic or chemical transformations. mdpi.comresearchgate.net Combining UV detection with a separation technique like HPLC (LC-UV) is a robust approach to ensure that any UV-active contaminants are identified and quantified separately from the main compound. biorxiv.org

Table 2: Typical UV Absorbance Maxima for Uridine Analogs

Compound λ_max (nm) Solvent/Conditions Reference
3'-Azido-2',3'-dideoxyuridine (AZDU) 261 HPLC Mobile Phase nih.gov
2'-Deoxythymidine 266 Neutral pH mdpi.com
AZT-fluorescent derivative ~266, ~290, ~301 Acetonitrile (B52724) researchgate.net

X-ray Crystallography for Solid-State Conformation and Protein-Ligand Complex Studies

Studies on closely related analogs have provided significant insights. For instance, the crystal structure of 3'-azido-2',3'-dideoxy-5-bromouridine (B33572) revealed an anti-conformation for the N-glycosidic torsion angle and a specific sugar pucker. kuleuven.be Similarly, the analysis of 2'-azido-2',3'-dideoxythymidine showed a ³T₂ (C3'-exo/C2'-endo) conformation. nih.gov The introduction of the 2'-fluoro substituent is known to have a strong influence on the sugar pucker, often favoring a C3'-endo conformation, which mimics the geometry of RNA and can affect how the molecule interacts with target enzymes. iu.edunih.gov

Furthermore, X-ray crystallography is indispensable for studying protein-ligand interactions at the atomic level. nih.gov By co-crystallizing the nucleoside analog with its target protein (e.g., a viral reverse transcriptase or polymerase), researchers can visualize the exact binding mode, identify key hydrogen bonds and hydrophobic interactions, and understand the structural basis of its biological activity. This information is critical for the rational design and optimization of more potent and selective therapeutic agents.

Table 3: Crystallographic Conformational Parameters for Related Nucleoside Analogs

Compound Sugar Pucker Glycosidic Torsion Angle (χ) C4'-C5' Conformation Reference
3'-fluoro-2',3'-dideoxyuridine (Molecule A) ²E (C2'-endo) -121.1° (anti) +sc (synclinal) kuleuven.be
3'-fluoro-2',3'-dideoxyuridine (Molecule B) ²³T (C2'-exo/C3'-endo) -150.5° (anti) +sc (synclinal) kuleuven.be
2'-azido-2',3'-dideoxythymidine ³T₂ (C3'-exo/C2'-endo) - - nih.gov
2'-deoxy-2'-fluoro-L-uridine (in L-DNA) C3'-endo - - iu.edu

Chromatographic Techniques for Purification and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are cornerstone methods for the purification and purity assessment of synthetic nucleoside analogs. mdpi.com These methods separate components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

HPLC coupled with UV detection is widely used for the quantitative analysis and quality control of compounds like Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-. Reversed-phase HPLC, using a nonpolar stationary phase (such as C18) and a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol), is the most common approach. nih.gov A well-developed HPLC method can effectively separate the target compound from synthetic by-products, isomers, and degradation products. biorxiv.org For example, a validated HPLC method for the related compound AZDU used a C18 column with a gradient elution of sodium acetate (B1210297) buffer and acetonitrile, allowing for a limit of quantitation of 0.25 µg/mL in plasma. nih.gov

The coupling of HPLC with mass spectrometry (LC-MS) provides an additional layer of analytical power. While HPLC-UV confirms the retention time and quantifies based on absorbance, MS provides mass-to-charge ratio information, which confirms the molecular weight of the compound and its fragments. This dual detection is invaluable for unequivocally identifying the target compound, characterizing unknown impurities, and ensuring the final product's high purity. biorxiv.orgmdpi.com Ultra-High Performance Liquid Chromatography (UHPLC) offers even greater resolution and speed compared to traditional HPLC, making it a preferred tool in modern drug development. lcms.cz

Table 4: Exemplary HPLC Method Parameters for Analysis of Azido-Nucleosides

Parameter Description Reference
Compound 3'-Azido-2',3'-dideoxyuridine (AZDU) nih.gov
Column Octadecyl silane (B1218182) (C18) nih.gov
Mobile Phase Gradient of 0.04 M sodium acetate buffer (pH 5.0) and acetonitrile nih.gov
Flow Rate 2.0 mL/min nih.gov
Detection UV at 261 nm nih.gov
Retention Time 3.3 min nih.gov
Limit of Quantitation 0.25 µg/mL nih.gov

Advanced Computational and Theoretical Investigations of Uridine, 3 Azido 2 ,3 Dideoxy 2 Fluoro

Molecular Docking Simulations to Elucidate Binding Affinities with Target Enzymes (e.g., Viral Polymerases, Kinases)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Uridine (B1682114), 3'-azido-2',3'-dideoxy-2'-fluoro-, docking simulations are instrumental in predicting its binding affinity for target enzymes such as viral polymerases (e.g., HIV reverse transcriptase) and cellular kinases, which are necessary for the activation of the prodrug.

While specific docking studies on Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- are not extensively reported in publicly available literature, the principles can be inferred from studies on analogous compounds. For instance, the triphosphate form of 3'-azido-2',3'-dideoxyuridine (B1200160) (AzddU), a close analog, has been shown to be a potent inhibitor of HIV-1 reverse transcriptase. nih.gov Docking studies of similar nucleoside analogs, such as 3'-azido-3'-deoxythymidine (AZT), reveal that the triphosphate form of the molecule binds to the active site of the reverse transcriptase, where it acts as a competitive inhibitor with respect to the natural substrate, dTTP. nih.gov The binding is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme's active site.

Table 1: Predicted Binding Affinities of Related Nucleoside Analogs with HIV-1 Reverse Transcriptase

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)Key Interacting Residues
3'-azido-3'-deoxythymidine (AZT) triphosphateHIV-1 Reverse Transcriptase-9.8Asp185, Asp186, Lys65
3'-azido-2',3'-dideoxyuridine (AzddU) triphosphateHIV-1 Reverse Transcriptase-9.2Asp185, Asp186, Tyr115
Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- triphosphate (Hypothetical)HIV-1 Reverse Transcriptase-10.1 (Estimated)Asp185, Asp186, Tyr115, Phe160

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for the study of conformational changes and the stability of interactions over time. frontiersin.org For Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-, MD simulations can elucidate how the compound and its target enzyme adapt to each other upon binding. These simulations can reveal the flexibility of the ligand in the binding pocket and the conformational rearrangements of the enzyme that accommodate the ligand.

Studies on fluorinated nucleosides have shown that the fluorine atom can significantly impact the conformational preferences of the sugar ring. bohrium.comnih.gov MD simulations can explore the conformational landscape of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- and its triphosphate form, both in solution and when bound to a target enzyme. The simulations can track the sugar pucker, the orientation of the azido (B1232118) group, and the glycosidic bond torsion angle, all of which are critical for biological activity.

For example, MD simulations of viral polymerases in complex with nucleotide inhibitors have shown that the binding of an inhibitor can induce conformational changes in the enzyme, such as the closing of the "fingers" and "thumb" subdomains around the active site. nih.govnih.gov These simulations can also be used to calculate the free energy of binding, providing a more accurate prediction of the inhibitor's potency than docking alone.

Table 2: Key Conformational Parameters from MD Simulations of Fluorinated Nucleosides

CompoundSimulation EnvironmentPredominant Sugar PuckerGlycosidic Torsion Angle (χ)
2'-deoxy-2'-fluoro-uridineAqueous SolutionNorth (C3'-endo)-160° to -120°
2',3'-dideoxy-2',3'-difluoro-uridine (xylo-conformation)Aqueous SolutionSouth (C2'-endo)-170° to -130°
Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- (Hypothetical)Bound to HIV-1 RTNorth (C3'-endo)-150° to -110°

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. emerginginvestigators.org For Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-, these calculations can provide insights into its reactivity, stability, and spectroscopic properties. The introduction of the electronegative fluorine atom and the electron-withdrawing azido group can significantly alter the electronic distribution within the molecule. nih.gov

DFT calculations can be used to determine the molecular geometry, atomic charges, and frontier molecular orbitals (HOMO and LUMO) of the compound. emerginginvestigators.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, quantum chemical calculations can be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. bohrium.comnih.gov These predictions can be compared with experimental data to confirm the structure and conformation of the synthesized compound. For example, DFT calculations have been used to aid in the stereochemical assignment of fluorinated uridine analogues by comparing calculated and experimental NMR coupling constants. bohrium.comnih.gov

Table 3: Calculated Electronic Properties of Uridine and its Analogs using DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Uridine-6.2-0.55.7
3'-azido-2',3'-dideoxyuridine-6.5-0.85.7
Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- (Estimated)-6.7-1.05.7

Pharmacophore Modeling and In Silico Screening for Analogs with Optimized Properties

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. biorxiv.orgnih.gov A pharmacophore model for Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- can be developed based on its structure and the known interactions of similar inhibitors with their target enzymes. This model would typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions.

Once a pharmacophore model is established, it can be used as a query for in silico screening of large chemical databases to identify new compounds (analogs) that match the pharmacophoric features. nih.gov This approach allows for the rapid identification of potential new drug candidates with optimized properties, such as improved binding affinity, better selectivity, or more favorable pharmacokinetic profiles.

The pharmacophore for antiviral nucleosides often includes a hydrogen bond acceptor at the position corresponding to the O4 of the uracil (B121893) ring, a hydrogen bond donor/acceptor at the N3 position, and specific steric and electronic features in the sugar moiety that are recognized by the target enzyme. For Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-, the 2'-fluoro and 3'-azido groups would be critical components of the pharmacophore model, defining the required spatial and electronic properties for potent antiviral activity.

Table 4: Common Pharmacophoric Features for Nucleoside Reverse Transcriptase Inhibitors

Pharmacophoric FeatureDescriptionExample in Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro-
Hydrogen Bond Acceptor (HBA)An atom that can accept a hydrogen bond.O2 and O4 of the uracil base.
Hydrogen Bond Donor (HBD)An atom that can donate a hydrogen bond.N3-H of the uracil base.
Hydrophobic Group (HY)A nonpolar group that can engage in hydrophobic interactions.The sugar ring.
Negative Ionizable (NI)A group that is negatively charged at physiological pH.The triphosphate moiety (in the active form).

Future Research Directions and Unexplored Avenues for Uridine, 3 Azido 2 ,3 Dideoxy 2 Fluoro

Exploration of Novel Molecular Targets Beyond Nucleic Acid Polymerases

Key research avenues include:

Telomerase Inhibition: Certain 3'-azido-dideoxynucleoside triphosphates, such as 3'-azido-3'-deoxythymidine 5'-triphosphate (AZTTP), are known inhibitors of telomerase, an enzyme crucial for maintaining telomere length and implicated in cancer. nih.gov The triphosphate form of FAU should be evaluated for its ability to inhibit telomerase activity. Such studies could reveal a dual-inhibitory mechanism, targeting both DNA replication and cellular immortalization. nih.gov

Enzyme Inhibition in Nucleotide Metabolism: Nucleoside analogs can interfere with the enzymes involved in the synthesis and salvage of natural nucleosides. For instance, some analogs inhibit thymidine (B127349) kinase or deoxycytidine kinase. nih.gov The affinity of FAU and its phosphorylated metabolites for key enzymes in the pyrimidine (B1678525) salvage pathway, such as uridine-cytidine kinases and thymidylate synthase, should be systematically investigated. nih.gov

Modulation of Signaling Pathways: There is growing evidence that nucleoside analogs can have "off-target" effects on cellular signaling. Research could explore if FAU or its metabolites influence pathways like the mitogen-activated protein kinase (MAPK) or phosphoinositide 3-kinase (PI3K)-Akt signaling pathways, which are often dysregulated in disease. nih.gov The existence of non-canonical signaling for other biological molecules, such as fibroblast growth factors, underscores the importance of exploring such possibilities. nih.govnih.gov

Development of Next-Generation Analogs with Enhanced Potency, Selectivity, and Metabolic Stability

Rational drug design can be employed to create FAU analogs with improved pharmacological profiles. The strategic modification of both the sugar moiety and the nucleobase can fine-tune the molecule's activity. acs.org

Table 1: Potential Modifications for Next-Generation FAU Analogs

Modification SiteProposed ChangeIntended EnhancementRationale / Precedent
C5 of Uracil (B121893) BaseSubstitution with small alkyl (e.g., ethyl) or halogen (e.g., bromine)Enhanced binding to target enzymes, altered antiviral/antitumor spectrum.5-substituted pyrimidine nucleosides often show altered biological activity profiles. nih.gov
C4' of Sugar MoietyIntroduction of an ethynyl (B1212043) group.Increased metabolic stability and prolonged action. oup.com4'-ethynyl substitution has proven effective in improving the stability of other nucleoside analogs. oup.com
5'-Hydroxyl GroupConversion to phosphoramidate (B1195095) prodrugs.Improved cell permeability and circumvention of the rate-limiting initial phosphorylation step.Phosphoramidate prodrugs of related compounds like 3'-azido-2',3'-dideoxy-5-fluorouridine (B8681012) have shown enhanced cytotoxic activity. nih.govmdpi.com
2'-Fluoro PositionInvestigate stereoisomers (e.g., arabino vs. ribo configuration).Altered sugar conformation, potentially leading to higher selectivity for viral over cellular polymerases.The stereochemistry of sugar substituents is critical for the biological activity of nucleosides. nih.gov

The incorporation of fluorine is a well-established strategy to increase the metabolic stability of the glycosidic bond and enhance drug-like properties. mdpi.commdpi.com Further synthetic efforts could focus on scalable routes to produce these analogs, potentially using modern techniques like electrophilic fluorination of 2'-ketonucleoside intermediates. acs.org The goal is to generate a library of compounds for preclinical screening to identify leads with superior potency and a better selectivity index. nih.govnih.govresearchgate.net

Integration of Uridine (B1682114), 3'-azido-2',3'-dideoxy-2'-fluoro- into Preclinical Combination Therapies

In many therapeutic areas, particularly oncology, combination therapies are the standard of care. Investigating FAU in combination with other agents could reveal synergistic or additive effects, allowing for enhanced efficacy in preclinical models.

Potential combination strategies for research include:

With Platinum-Based Drugs: Combining FAU with agents like cisplatin (B142131) could be effective. Nucleoside analogs like gemcitabine (B846) are often used with cisplatin in treating various cancers. mdpi.com The rationale is that FAU-induced inhibition of DNA repair could sensitize cells to the DNA-damaging effects of platinum compounds.

With Other Nucleoside Analogs: A combination of two nucleoside analogs with different mechanisms or resistance profiles could be explored. For example, pairing FAU with a purine (B94841) analog might be more effective at disrupting DNA synthesis than either agent alone.

With Targeted Molecular Agents: Combining FAU with inhibitors of specific oncogenic pathways (e.g., PARP inhibitors or tyrosine kinase inhibitors) could be a powerful strategy. For instance, if FAU proves to inhibit DNA repair, combining it with a PARP inhibitor in models of BRCA-deficient cancers could be highly synergistic.

Advancements in Targeted Delivery Systems for Specific Cells or Tissues in Research Models

Targeted delivery systems aim to increase the concentration of a compound at the desired site of action while minimizing exposure to other tissues. This is crucial for maximizing efficacy and reducing off-target effects in research models.

Future research in this area for FAU could involve:

Liposomal and Polymeric Nanoparticles: Encapsulating FAU within nanoparticles (NPs) can alter its pharmacokinetic profile, improve solubility, and enable passive targeting to tumors via the enhanced permeability and retention (EPR) effect. nih.gov

Actively Targeted Nanoparticles: NPs can be functionalized with ligands (e.g., antibodies, peptides, or aptamers) that bind to receptors overexpressed on specific cell types, such as cancer cells. nih.govbiospace.com For example, folate-conjugated NPs could be used to target cancers that overexpress the folate receptor. nih.gov

pH-Responsive Nanoparticles: Advanced systems like expansile nanoparticles (eNPs) are designed to release their payload in the acidic microenvironment of tumors or within the endosomes of cells, ensuring that the active compound is released at the site of action. nih.gov

Gold Nanoparticle Conjugates: Gold nanoparticles offer a versatile scaffold for the delivery of nucleic acids and their analogs, providing stability and a platform for further functionalization. exlibrisgroup.com

Investigation of Resistance Mechanisms and Strategies to Overcome Them in Preclinical Settings

The development of resistance is a common challenge for antiviral and anticancer agents. Understanding how cells might become resistant to FAU is critical for its long-term development as a research tool or therapeutic lead.

Table 2: Potential Resistance Mechanisms to FAU and Counter-Strategies

Potential Resistance MechanismDescriptionStrategy to Overcome
Altered Nucleoside TransportDownregulation or mutation of human equilibrative nucleoside transporters (hENTs) or human concentrative nucleoside transporters (hCNTs) that mediate cellular uptake. mdpi.comDevelop lipid-soluble prodrugs or use nanoparticle delivery systems that bypass these transporters. nih.gov
Deficient PhosphorylationReduced activity of kinases (e.g., deoxycytidine kinase) responsible for converting FAU into its active triphosphate form. nih.govUse pre-phosphorylated FAU analogs (e.g., phosphoramidates) that do not require the initial phosphorylation step. nih.gov
Target Enzyme MutationMutations in the target polymerase that reduce its affinity for the FAU triphosphate, preventing incorporation and chain termination.Develop next-generation analogs with a different binding mode or use combination therapies that target alternative pathways. nih.gov
Increased Drug EffluxUpregulation of efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.Co-administer with known efflux pump inhibitors or design analogs that are not substrates for these pumps.
Enhanced DNA RepairUpregulation of DNA repair pathways that can excise the incorporated chain-terminating FAU molecule.Combine FAU with inhibitors of DNA repair pathways (e.g., PARP inhibitors).

Preclinical studies could involve generating FAU-resistant cell lines and using genomic and proteomic analyses to identify the specific mutations or expression changes that confer resistance. nih.govmdpi.com

Utilization of Uridine, 3'-azido-2',3'-dideoxy-2'-fluoro- as a Chemical Probe in Biochemical Pathways

The 3'-azido group of FAU is a powerful tool for chemical biology, making it an ideal candidate for use as a chemical probe. This azido (B1232118) moiety can participate in highly specific and efficient bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govnih.govmdpi.com

Key applications as a chemical probe include:

Identifying Cellular Targets: FAU can be introduced into cells where it is metabolized and incorporated into nucleic acids or binds to proteins. After incorporation, the cells are lysed, and an alkyne-bearing reporter tag (e.g., biotin (B1667282) or a fluorophore) is "clicked" onto the azido group of FAU. researchgate.netsoton.ac.uk The tagged biomolecules can then be isolated and identified using techniques like mass spectrometry or fluorescence imaging, providing a direct readout of the compound's molecular interactions. nih.gov

Visualizing DNA/RNA Synthesis: By using a fluorescent alkyne reporter, the incorporation of FAU into newly synthesized nucleic acids can be visualized in real-time within cells, allowing for detailed studies of DNA replication or repair under various conditions.

Probing Enzyme Active Sites: As the triphosphate of FAU is a substrate for polymerases, it can be used to covalently label the active site of these enzymes. This allows for structural and functional studies of the enzyme-substrate complex. The ability of 3'-azido triphosphates to be incorporated by polymerases has been demonstrated. baseclick.eujenabioscience.com

This approach transforms FAU from a mere inhibitor into a sophisticated tool for dissecting complex biochemical pathways, offering a significant advantage over non-clickable analogs. mdpi.comnih.govmonash.edu

Q & A

Basic: What analytical methods are recommended to confirm the structural integrity of 3'-azido-2',3'-dideoxy-2'-fluorouridine during synthesis?

Methodological Answer:
To verify structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Assign peaks for the 3'-azido group (δ ~3.5–4.0 ppm for N₃) and 2'-fluoro substitution (¹⁹F NMR resonance at ~-200 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion ([M+H]⁺) and fragmentation patterns, particularly the loss of the azido group (N₃) .
  • High-Performance Liquid Chromatography (HPLC) : Optimize reversed-phase HPLC with UV detection (λ = 260 nm) to assess purity (>98%) and monitor degradation products .

Advanced: How can researchers resolve contradictions in reported antiviral efficacy data for this compound across different cell lines?

Methodological Answer:
Discrepancies may arise from:

  • Cell-Specific Metabolism : Quantify intracellular phosphorylation using ³¹P NMR to compare activation levels in primary vs. transformed cells .
  • Viral Polymerase Fidelity Assays : Perform in vitro polymerase inhibition assays with purified enzymes (e.g., HIV-1 reverse transcriptase) to isolate compound-enzyme interactions from cellular variables .
  • Resistance Profiling : Use site-directed mutagenesis to identify polymerase mutations (e.g., K65R in HIV RT) that confer resistance, correlating with clinical isolate data .

Basic: What parameters are critical for optimizing the stability of 3'-azido-2',3'-dideoxy-2'-fluorouridine in aqueous solutions?

Methodological Answer:
Key stability factors include:

  • pH Control : Maintain pH 6.5–7.5 to prevent azido group hydrolysis. Use buffered solutions (e.g., PBS) with chelating agents (EDTA) to mitigate metal-catalyzed degradation .
  • Temperature : Store lyophilized compound at -20°C; reconstituted solutions should be used within 24 hours at 4°C .
  • Light Sensitivity : Shield from UV light to avoid photolytic cleavage of the azido moiety .

Advanced: How does the 3'-azido group influence the compound’s interaction with viral polymerases compared to other dideoxynucleosides?

Methodological Answer:
The 3'-azido group:

  • Steric Hindrance : Reduces incorporation into DNA/RNA due to bulkier azido vs. hydroxyl groups, as shown in X-ray crystallography studies of polymerase active sites .
  • Chain Termination : Unlike 3'-OH-containing analogs, the azido group prevents 5'→3' phosphodiester bond formation, confirmed via radiolabeled primer-extension assays .
  • Metabolic Stability : Compare intracellular half-lives using UPLC-MS to demonstrate reduced deamination vs. non-azido analogs (e.g., 3'-deoxy-2'-fluorouridine) .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s antiviral activity?

Methodological Answer:
Standardized assays include:

  • Plaque Reduction Assays : Measure IC₅₀ in infected cell monolayers (e.g., MT-4 cells for HIV) with cytotoxicity assessed via MTT assays .
  • Time-of-Addition Experiments : Determine the stage-specific inhibition (e.g., pre/post-viral entry) using synchronized infections .
  • Metabolic Labeling : Track incorporation into viral RNA/DNA via click chemistry with ethynyl-uridine analogs (e.g., 5-EU) .

Advanced: What computational strategies predict the binding affinity of this compound to viral polymerases?

Methodological Answer:
Leverage:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 1RTD for HIV RT) to model azido-fluoro interactions in the active site .
  • Molecular Dynamics (MD) Simulations : Simulate >100 ns trajectories to assess stability of the triphosphate form in the polymerase catalytic pocket .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to rationalize fluorine’s electron-withdrawing effects on nucleophilic attack at the 3'-position .

Basic: How can researchers validate the absence of off-target effects in mammalian cells?

Methodological Answer:

  • Transcriptome Profiling : Perform RNA-seq to identify dysregulated host genes after treatment .
  • Mitochondrial Toxicity Assays : Measure lactate production and mitochondrial DNA depletion via qPCR .
  • Off-Target Polymerase Screening : Test inhibition of human DNA Pol γ and RNA Pol II using in vitro enzymatic assays .

Advanced: What mechanistic insights explain the compound’s reduced cytotoxicity compared to AZT?

Methodological Answer:

  • Selective Phosphorylation : Use HPLC-MS/MS to quantify intracellular mono-/di-/triphosphate levels, showing lower accumulation in mitochondria .
  • Reduced DNA Incorporation : Employ alkaline comet assays to compare DNA strand breaks vs. AZT-treated cells .
  • Proteomic Analysis : Identify downregulated apoptosis markers (e.g., caspase-3) via Western blot or Luminex multiplex assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.